7-Methoxy-beta-carboline-1-propionic acid
Description
Contextualization within Beta-Carboline Alkaloid Research
Beta-carboline alkaloids are naturally occurring compounds found in various plants, and they are also formed in the human body. nih.govmdpi.com This class of molecules is structurally characterized by a tryptamine (B22526) core integrated into a pyridine (B92270) ring. The broader family of beta-carbolines has been extensively studied for its diverse pharmacological effects, including interactions with the central nervous system. biosynth.comnih.gov
Research into beta-carbolines has revealed their ability to interact with various receptors and enzymes in the brain, such as monoamine oxidase (MAO). biosynth.commdpi.com MAO is an enzyme responsible for breaking down neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. biosynth.com The inhibition of MAO can lead to increased levels of these neurotransmitters, which is a mechanism of action for some antidepressant medications. pharmainfonepal.com The investigation of 7-Methoxy-beta-carboline-1-propionic acid is a logical progression in this field, aiming to understand how specific structural modifications, such as the methoxy (B1213986) and propionic acid groups, influence its biological profile compared to other well-known beta-carbolines like harman (B1672943) and norharman. mdpi.com
Significance of Investigating this compound
The scientific inquiry into this compound is driven by its potential biological activities. Initial studies have identified this compound in the roots of Eurycoma longifolia, a plant traditionally used in Southeast Asian medicine. medchemexpress.comnih.gov This natural origin provides a basis for exploring its potential therapeutic applications.
One of the key areas of interest is its potential as an antimalarial and cytotoxic agent. medchemexpress.comchemfaces.com Research has shown that it demonstrates significant activity against cultured Plasmodium falciparum, the parasite that causes malaria. chemfaces.com Furthermore, its cytotoxic properties are being explored for their potential in cancer research. medchemexpress.com
Another significant avenue of investigation is its anti-inflammatory effects. A closely related compound, 7-methoxy-(9H-β-carbolin-1-yl)-(E)-1-propenoic acid (7-MCPA), also isolated from Eurycoma longifolia, has been shown to exert anti-inflammatory effects by activating the Nrf2/heme oxygenase-1 pathway. nih.gov This finding suggests that this compound may possess similar properties, making it a candidate for further research into inflammatory diseases.
Overview of Current Research Trajectories for the Chemical Compound
Current research on this compound is multifaceted, focusing on its isolation, characterization, and potential applications. Researchers are actively working on extracting and purifying this compound from natural sources like Eurycoma longifolia to obtain sufficient quantities for detailed studies. medchemexpress.comchemfaces.com
A significant portion of the research is dedicated to elucidating its biological mechanisms of action. This includes in vitro studies to understand its effects at a cellular level, such as its interaction with specific enzymes and signaling pathways. nih.govchemfaces.com For instance, investigations are underway to determine its precise role in inhibiting the growth of malaria parasites and its potential to induce cell death in cancer cells. medchemexpress.comchemfaces.com
Furthermore, there is a growing interest in its potential neuropharmacological effects, given the known activity of the broader beta-carboline class on the central nervous system. biosynth.com While direct research on the neuropharmacology of this compound is still emerging, the known anxiolytic, antidepressant, and cognitive-enhancing properties of other beta-carbolines provide a strong rationale for future investigations in this area. biosynth.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₃ | biosynth.comnih.gov |
| Molecular Weight | 270.28 g/mol | biosynth.com |
| CAS Number | 137756-13-9 | biosynth.comnih.gov |
| IUPAC Name | 3-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid | nih.govneist.res.in |
| Melting Point | 223.5 °C | biosynth.com |
| Boiling Point | 479.55 °C | biosynth.com |
| Natural Source | Eurycoma longifolia | medchemexpress.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-9-2-3-10-11-6-7-16-12(4-5-14(18)19)15(11)17-13(10)8-9/h2-3,6-8,17H,4-5H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVBZDGWMAXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477248 | |
| Record name | 3-(7-Methoxy-9H-beta-carbolin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137756-13-9 | |
| Record name | 3-(7-Methoxy-9H-beta-carbolin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthetic Pathways of 7 Methoxy Beta Carboline 1 Propionic Acid
Identification and Isolation from Botanical Sources
7-Methoxy-beta-carboline-1-propionic acid is a naturally occurring alkaloid that has been identified and isolated from several plant species, primarily within the Simaroubaceae family. The isolation process typically involves extraction from the plant material, followed by various chromatographic techniques to purify the compound.
This compound has been successfully extracted from the roots of Eurycoma longifolia, a plant well-known in Southeast Asia. nih.govmedchemexpress.com Research has confirmed its presence as one of the numerous β-carboline alkaloids found in this species. medchemexpress.comnih.gov In addition to the primary compound, related alkaloids have also been isolated from E. longifolia, including 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid, which was identified in hairy-root cultures of the plant. nih.gov
While β-carboline alkaloids have been identified in Quassia amara, current scientific literature prominently reports the isolation of β-carboline-1-propionic acid , the direct parent compound without the methoxy (B1213986) group. scielo.brresearchgate.net Although they are structurally related, the specific presence of this compound in Quassia amara is not explicitly documented in the available research.
The roots of Eurycoma harmandiana, a plant species related to E. longifolia, have been definitively identified as a source of this compound. biosynth.comnih.gov In one study, it was isolated alongside a suite of other known canthin-6-one (B41653) and β-carboline alkaloids, highlighting the rich chemical diversity of this plant. biosynth.comnih.govneist.res.in
There are no scientific reports available that document the isolation of this compound from the plant species Hannoa klaineana.
Phytochemical studies of Aerva lanata have led to the isolation of several β-carboline alkaloids. However, the specific compound identified is 6-methoxy-beta-carboline-1-propionic acid , an isomer of the subject compound. scielo.brmedchemexpress.comfrontiersin.org This alkaloid, also known as aervolanine, differs in the position of the methoxy group on the carboline ring. frontiersin.org
Table 1: Botanical Sources and Isolated β-Carboline Propionic Acids
| Botanical Source | Compound Isolated | Reference |
| Eurycoma longifolia | This compound | nih.govmedchemexpress.comnih.gov |
| Quassia amara | β-Carboline-1-propionic acid | scielo.brresearchgate.net |
| Eurycoma harmandiana | This compound | biosynth.comnih.govneist.res.in |
| Aerva lanata | 6-Methoxy-beta-carboline-1-propionic acid | scielo.brmedchemexpress.comfrontiersin.org |
Postulated Biosynthetic Routes and Precursor Derivations
The biosynthesis of β-carboline alkaloids is a well-established pathway originating from the amino acid L-tryptophan. nih.govacs.org The formation of the characteristic tricyclic β-carboline core structure is achieved through the Pictet-Spengler reaction. nih.govbiosynth.com
This key reaction involves the condensation of an indole (B1671886) ethylamine (B1201723) derivative (such as tryptamine (B22526), derived from the decarboxylation of tryptophan) with an aldehyde or an α-keto acid. neist.res.in For this compound, the biosynthetic precursors are postulated to be:
7-methoxy-L-tryptophan , which already contains the methoxy group at the correct position.
An α-keto acid , specifically α-ketoglutarate , which provides the four-carbon chain that will become the propionic acid side chain after subsequent decarboxylation.
The proposed biosynthetic pathway proceeds through several steps:
Condensation : 7-methoxy-L-tryptophan reacts with α-ketoglutarate to form a Schiff base.
Cyclization (Pictet-Spengler reaction) : The Schiff base undergoes an intramolecular cyclization to form a tetrahydro-β-carboline derivative. neist.res.in
Oxidation/Aromatization : The tetrahydro-β-carboline ring system is then oxidized, leading to the stable, aromatic β-carboline core.
Decarboxylation : A final decarboxylation step removes one of the carboxyl groups from the glutarate-derived portion, yielding the final propionic acid side chain attached to the carboline structure.
An alternative route could involve the initial condensation of L-tryptophan with the α-keto acid, followed by a later enzymatic methoxylation at the C-7 position of the β-carboline ring.
Synthetic Methodologies and Analog Development for 7 Methoxy Beta Carboline 1 Propionic Acid
Chemical Synthesis Approaches for 7-Methoxy-beta-carboline-1-propionic Acid
The synthesis of the this compound core structure relies on established methods for constructing the tricyclic β-carboline system. The primary approaches involve the formation of the C-ring (the pyridine (B92270) ring) onto a pre-existing indole (B1671886) structure. ljmu.ac.uk Key starting materials for this specific compound would be 7-methoxytryptamine (B1593964) or a derivative thereof. The two most prominent historical and foundational methods for this cyclization are the Pictet-Spengler and Bischler-Napieralski reactions. ljmu.ac.ukthieme-connect.com
The Pictet-Spengler reaction is a cornerstone of β-carboline synthesis. mdpi.comresearchgate.net It involves the condensation of a β-arylethylamine, in this case, 7-methoxytryptamine, with an aldehyde or a ketone, followed by an acid-catalyzed intramolecular cyclization. researchgate.netrsc.org To achieve the 1-propionic acid substituent, a suitable carbonyl compound such as α-ketoglutaric acid or a related synthetic equivalent would be reacted with 7-methoxytryptamine. This would form a 1,2,3,4-tetrahydro-β-carboline intermediate, which then requires an oxidation step to introduce the aromaticity of the pyridine ring. researchgate.net Various oxidizing agents, such as N-bromosuccinimide (NBS) or potassium dichromate, can be employed for this aromatization step. nih.govanalis.com.my
The Bischler-Napieralski reaction offers an alternative route. ias.ac.in This method begins with the acylation of 7-methoxytryptamine with a derivative of succinic acid (e.g., succinic anhydride (B1165640) or a mono-esterified succinyl chloride) to form an N-acyl tryptamine (B22526). This amide intermediate is then subjected to cyclization using a dehydrating agent, typically a strong Lewis acid like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). ljmu.ac.ukthieme-connect.com This reaction initially yields a 3,4-dihydro-β-carboline, which must be subsequently oxidized to the fully aromatic β-carboline ring system. ljmu.ac.uk Milder and more recent modifications of this reaction utilize reagents like a triphenyl phosphite-chlorine complex, allowing the reaction to proceed at lower temperatures. thieme-connect.com
| Method | Key Reactants | Intermediate | Key Features | Citations |
|---|---|---|---|---|
| Pictet-Spengler Reaction | 7-Methoxytryptamine + α-Ketoglutaric acid (or equivalent) | 1,2,3,4-Tetrahydro-β-carboline | Forms tetrahydro-β-carboline directly, requires subsequent oxidation. Often uses acidic catalysts. | ljmu.ac.ukrsc.organalis.com.my |
| Bischler-Napieralski Reaction | N-Acyl-7-methoxytryptamine (from succinic acid derivative) | 3,4-Dihydro-β-carboline | Requires a dehydration/cyclization step followed by oxidation. Can be harsh but modern, milder conditions exist. | ljmu.ac.ukthieme-connect.comias.ac.innih.gov |
Strategic Derivatization and Analog Library Creation
The development of analogs based on the this compound scaffold is crucial for exploring structure-activity relationships. Derivatization can be targeted at several key positions: the carboxylic acid group, the indole nitrogen (N-9), the pyridine nitrogen (N-2), and the aromatic rings.
Modification of the Propionic Acid Side Chain: The carboxylic acid is a prime handle for derivatization. Standard coupling reactions (e.g., using EDC/HOBt or other peptide coupling agents) can convert the acid into a wide array of amides or esters. For instance, reacting the acid with various amines can introduce new functional groups and alter the compound's physicochemical properties.
Functionalization of Nitrogen Atoms: The indole nitrogen (N-9) and the pyridine nitrogen (N-2) can be functionalized. N-alkylation at the indole nitrogen is a common strategy, often achieved by deprotonation with a base like sodium hydride followed by reaction with an alkyl halide. analis.com.my The pyridine nitrogen can be quaternized to form β-carbolinium salts, which can significantly alter the molecule's properties. researchgate.net
Building Analog Libraries: For the rapid generation of a diverse set of analogs, modern synthetic techniques are employed. Multi-component reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR) , are particularly powerful. nih.govresearchgate.net An Ugi reaction could theoretically use a β-carboline containing an aldehyde, an amine, a carboxylic acid, or an isocyanide as one of its components to quickly build complex molecules in a single step. nih.govrsc.org For example, a β-carboline-1-carboxylic acid could be used as the acid component in an Ugi reaction to append diverse substituents. rsc.org Furthermore, transition-metal-catalyzed C-H bond functionalization offers a sophisticated way to directly attach new aryl, heteroaryl, or alkyl groups to the β-carboline core, enabling late-stage diversification of the scaffold without requiring de novo synthesis for each analog. nih.gov
| Strategy | Target Position | Description | Example Methodologies | Citations |
|---|---|---|---|---|
| Side Chain Modification | C1-Propionic Acid | Conversion of the carboxylic acid to amides, esters, or other functional groups. | Peptide coupling, Fischer esterification. | researchgate.net |
| Nitrogen Functionalization | N-2 (Pyridine) / N-9 (Indole) | Alkylation, acylation, or quaternization to modify solubility and electronic properties. | N-alkylation with alkyl halides, quaternization. | researchgate.netanalis.com.my |
| Library Synthesis | Multiple | Rapid generation of diverse analogs from a common scaffold. | Ugi multi-component reaction, Pd-catalyzed C-H functionalization. | nih.govnih.govnih.gov |
Recent Advancements in Beta-Carboline Scaffold Synthesis
The field of heterocyclic synthesis is continually evolving, leading to more efficient, milder, and versatile methods for constructing the β-carboline framework. nih.govmdpi.com These advancements are directly applicable to the synthesis of this compound and its derivatives.
Transition-Metal Catalysis: Palladium- and copper-catalyzed reactions have become indispensable tools. ljmu.ac.uk These include intramolecular Heck reactions and C-H activation/annulation cascades that can form the pyridine ring with high efficiency and functional group tolerance. ljmu.ac.uk For example, copper-catalyzed arene-ynamide cyclization provides a route to substituted β-carbolines under relatively mild conditions. ljmu.ac.uk Silver-mediated oxidation of tetrahydro-β-carbolines represents an improved method for the aromatization step. ljmu.ac.uk
Cascade and One-Pot Reactions: Modern synthetic strategies emphasize step economy by combining multiple transformations into a single operation. Cascade reactions, where the product of one reaction triggers the next, have been designed to build the β-carboline skeleton efficiently. nih.gov An example is the combination of a Pictet-Spengler reaction with a subsequent Ugi multicomponent reaction in a sequential one-pot process to generate complex, polycyclic β-carboline derivatives. researchgate.netnih.gov
Improved Catalysts and Conditions: Even classical reactions have seen significant innovation. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate Pictet-Spengler and other cyclization reactions, often leading to higher yields and shorter reaction times. mdpi.com The development of new acid catalysts, including Lewis acids like InCl₃ or recyclable fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), offers milder and more environmentally friendly alternatives to traditional strong acids for promoting Pictet-Spengler cyclizations. rsc.orgias.ac.in
| Advancement | Description | Examples | Citations |
|---|---|---|---|
| Transition-Metal Catalysis | Use of metals like Pd, Cu, Ag, and Ru to catalyze C-C and C-N bond formations. | Pd-catalyzed C-H arylation, Cu-catalyzed cyclizations, Ag-mediated oxidation. | ljmu.ac.uknih.gov |
| Cascade/One-Pot Reactions | Combining multiple synthetic steps into a single procedure to improve efficiency. | Sequential Pictet-Spengler/Ugi reactions, domino Heck-aza-Michael reactions. | researchgate.netnih.govmdpi.com |
| Novel Reaction Conditions | Application of new catalysts and energy sources to improve classical methods. | Microwave-assisted synthesis, catalysis by Lewis acids (InCl₃) or fluorinated alcohols (HFIP). | rsc.orgias.ac.inmdpi.com |
Preclinical Pharmacological Investigations of 7 Methoxy Beta Carboline 1 Propionic Acid
Antimalarial Research
7-Methoxy-beta-carboline-1-propionic acid, a compound that can be extracted from the roots of Eurycoma longifolia, has been identified as a substance with antimalarial properties. medchemexpress.com Research into beta-carboline alkaloids is driven by the urgent need for new antimalarial agents due to the resistance of Plasmodium falciparum to existing drugs. google.com
Activity against Plasmodium falciparum Strains
Investigations have demonstrated that this compound possesses significant antimalarial activity. scielo.br It is recognized as a cytotoxic and antimalarial compound. medchemexpress.com The beta-carboline structure is a key scaffold in the discovery of potent antimalarial drugs. nih.gov The mechanism of action for some beta-carbolines is hypothesized to involve the inhibition of parasite DNA synthesis or targeting proteins like the heat shock protein 90 (Hsp90) of Plasmodium falciparum. nih.govnih.gov
Comparative Efficacy Studies with Related Beta-Carbolines
The efficacy of this compound becomes apparent when compared to its non-methoxylated parent compound, β-carboline-1-propionic acid. In a study where the methoxylated form showed significant antimalarial activity, the non-methoxylated version (β-carboline-1-propionic acid) was also tested but displayed no detectable antimalarial activity. scielo.br This highlights the critical role of the methoxy (B1213986) group in the compound's antiplasmodial effect.
Other related beta-carboline alkaloids have also shown a range of activities against P. falciparum. For instance, harmine (B1663883), another beta-carboline, is known to target the Hsp90 protein of the parasite. nih.gov Fascaplysin, a pentacyclic β-carboline alkaloid, exhibited a half-maximal inhibitory concentration (IC50) of 168 nM against the K1 strain of P. falciparum. nih.gov
Table 1: Comparative Antimalarial Activity of Beta-Carbolines
| Compound | Activity against Plasmodium falciparum | Source |
|---|---|---|
| This compound | Demonstrated significant antimalarial activity | scielo.br |
| β-Carboline-1-propionic acid | No antimalarial activity detected | scielo.br |
| Fascaplysin | IC50: 168 nM (K1 strain) | nih.gov |
Antileishmanial Research
While this compound has been noted for its antimalarial effects, research into the antileishmanial properties of this specific chemical class has primarily focused on its parent compound, β-carboline-1-propionic acid. scielo.brnih.gov Studies on β-carboline-1-propionic acid, isolated from Quassia amara, provide insights into the potential of this structural backbone against Leishmania parasites. scielo.brresearchgate.net
Activity against Leishmania amazonensis Promastigotes
Preclinical studies have evaluated the non-methoxylated compound, β-carboline-1-propionic acid, against the promastigote forms of Leishmania amazonensis. The compound displayed leishmanicidal activity, with a 50% inhibitory concentration (IC50) of 6.6 ± 0.4 µg/mL. scielo.br The study identified this as the first report of β-carboline-1-propionic acid's activity against protozoan parasites. scielo.br
Activity against Leishmania infantum Promastigotes
Similar investigations were conducted on Leishmania infantum, a causative agent of visceral leishmaniasis. scielo.brmdpi.com The parent compound, β-carboline-1-propionic acid, was also active against the promastigotes of this species, exhibiting an IC50 value of 2.7 ± 0.82 µg/mL. scielo.br For both L. amazonensis and L. infantum, the minimal leishmanicidal concentration (MLC) for β-carboline-1-propionic acid was determined to be 31.2 µg/mL after 120 hours of treatment. scielo.br
Impact on Intracellular Amastigote Forms within Macrophages
The effectiveness of a potential antileishmanial drug crucially depends on its ability to target the intracellular amastigote stage of the parasite within host macrophages. mdpi.comnih.gov Research on β-carboline-1-propionic acid demonstrated its ability to act on these intracellular forms. scielo.br The compound was shown to reduce the number of internalized amastigotes in macrophages infected with both L. amazonensis and L. infantum. scielo.brscielo.br Specifically, at concentrations of 6.2 and 12.5 µg/mL, it reduced L. amazonensis infection in macrophages by 46.6% and 65.1%, respectively. scielo.br The IC50 values against the amastigote forms were 8.0 ± 0.9 µg/mL for L. amazonensis and 9.4 ± 0.5 µg/mL for L. infantum. scielo.br
Table 2: Antileishmanial Activity of β-Carboline-1-propionic acid (Parent Compound)
| Leishmania Species | Parasite Stage | IC50 Value (µg/mL) | Source |
|---|---|---|---|
| L. amazonensis | Promastigote | 6.6 ± 0.4 | scielo.br |
| Amastigote | 8.0 ± 0.9 | scielo.br | |
| L. infantum | Promastigote | 2.7 ± 0.82 | scielo.br |
| Amastigote | 9.4 ± 0.5 | scielo.br |
Neuropharmacological Research
Modulatory Effects on Central Nervous System Neurotransmitter Systems
This compound is a beta-carboline derivative primarily investigated for its potential neuropharmacological effects. biosynth.com Research into this compound explores its interaction with neurotransmitter systems within the brain as a basis for potential anxiolytic, antidepressant, and cognitive-enhancing properties. biosynth.com The core mechanism of action involves influencing key systems that regulate mood and cognition. biosynth.com The unique tricyclic pyrido[3,4-b]indole structure of beta-carboline alkaloids facilitates interactions with various enzymes and protein receptors in the central nervous system (CNS), accounting for their broad neuropharmacological profiles. nih.gov
Influence on Serotonin (B10506) Receptors
The neuropharmacological activity of beta-carboline derivatives includes interaction with the serotonin receptor system. biosynth.com Extensive binding studies on a large series of beta-carbolines have revealed specific affinities for different serotonin receptor subtypes. Research indicates that these compounds generally bind with modest affinity to 5-HT2A serotonin receptors. nih.govresearchgate.net Conversely, most beta-carbolines, with few exceptions, display little to no significant affinity for 5-HT1A serotonin receptors. nih.govresearchgate.netpsu.edu
The affinity is highly dependent on the specific chemical structure, including ring saturation and the presence of substituents. nih.gov For instance, the affinity of 7-methoxy THBC for the 5-HT2A receptor is approximately double that of its related compound, tetrahydro-b-carboline (THBC). psu.edu
Table 1: Binding Affinity of Beta-Carboline Derivatives at Serotonin Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki in nM) |
|---|---|---|
| 7-methoxy THBC | 5-HT2A | 2210 psu.edu |
| Tetrahydro-b-carboline (THBC) | 5-HT2A | 3040 psu.edu |
| Tetrahydro-b-carboline (THBC) | 5-HT1A | 4310 psu.edu |
Modulation of Monoamine Oxidase Enzymes
This compound may modulate the activity of monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. biosynth.com Beta-carbolines as a class are recognized as endogenous, reversible, and competitive inhibitors that are selective for monoamine oxidase A (MAO-A). nih.govfrontiersin.org
Structural characteristics play a significant role in the inhibitory potency of these compounds. Specifically, the presence of a 7-methoxy substituent has been shown to increase the inhibitory potency of beta-carboline derivatives against MAO-A. nih.gov The most effective beta-carboline inhibitors, such as harmine and harmaline, demonstrate low nanomolar Ki values, indicating a strong interaction with the enzyme. nih.gov
Table 2: Inhibition of Purified MAO-A by Beta-Carboline Derivatives
| Inhibitor | Ki Value (nM) |
|---|---|
| Harmine | 5 nih.gov |
| 2,9-dimethylharminium | 15 nih.gov |
| Harmaline | 48 nih.gov |
Anti-inflammatory Research
Investigation of Related Beta-Carboline Derivatives on Inflammatory Mediators (e.g., iNOS, COX-2 expression)
Research into the anti-inflammatory properties of beta-carboline alkaloids has demonstrated their ability to modulate key inflammatory mediators. Studies using lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells have shown that certain beta-carboline derivatives can significantly suppress the overproduction of nitric oxide (NO). nih.govresearchgate.net This effect is achieved through the downregulation of the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of NO during inflammation. nih.govresearchgate.netnih.gov
Interestingly, while these beta-carboline compounds effectively inhibit the iNOS pathway, they have been found to have no significant inhibitory effect on the expression of cyclooxygenase-2 (COX-2) protein or the production of prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net This indicates a specific inhibitory profile targeting the iNOS pathway, distinguishing their mechanism from other anti-inflammatory agents that may target both iNOS and COX-2. nih.gov
Table 3: Effect of Beta-Carboline Derivatives on Inflammatory Mediators in LPS-Activated Macrophages
| Compound | Effect on iNOS Expression | Effect on COX-2 Expression |
|---|---|---|
| Benzalharman (Compound 23) | Dose-dependent inhibition nih.gov | No inhibitory effect nih.govresearchgate.net |
| Kumujian (Compound 27) | Dose-dependent inhibition nih.gov | No inhibitory effect nih.govresearchgate.net |
| 1-ethyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (Compound 37) | Weak inhibition at high concentration nih.gov | No inhibitory effect nih.govresearchgate.net |
Influence on Inflammatory Signaling Pathways (e.g., NF-κB Pathway Inhibition)
The anti-inflammatory effects of beta-carboline alkaloids are mechanistically linked to their ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including iNOS. nih.gov
Studies have shown that a beta-carboline alkaloid can inhibit the LPS-stimulated degradation and phosphorylation of IκBα, which is the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net By preventing IκBα degradation, the beta-carboline inhibits the nuclear translocation and DNA binding activity of NF-κB. nih.govresearchgate.net This action has been further traced to the attenuation of IκB kinase (IKK) activity, an upstream kinase responsible for phosphorylating IκBα. nih.govresearchgate.net Therefore, the suppression of the NF-κB pathway through the inhibition of IKK activity appears to be a key mechanism for the anti-inflammatory actions of these compounds. nih.govresearchgate.net
Anticancer Research
While the broader family of β-carboline alkaloids includes many compounds with potent anticancer effects, 7-Methoxy-β-carboline-1-propionic acid has been found to be not significantly active in several cultured cancer cell lines. chemfaces.com An investigation involving bioactivity-directed fractionation of constituents from the roots of Eurycoma longifolia identified several cytotoxic compounds. However, this study concluded that 7-Methoxy-β-carboline-1-propionic acid, along with its parent compound β-carboline-1-propionic acid, did not exhibit significant cytotoxic activity against a panel of human and murine cancer cells. chemfaces.com
The evaluation was conducted against a variety of cell lines, as detailed in the table below.
Table 1: Cytotoxicity Screening of this compound
| Cell Line | Cancer Type | Result |
|---|---|---|
| Breast Cancer Cells | Breast | Not Significantly Active |
| Colon Cancer Cells | Colon | Not Significantly Active |
| Fibrosarcoma Cells | Connective Tissue | Not Significantly Active |
| Lung Cancer Cells | Lung | Not Significantly Active |
| Melanoma Cells | Skin | Not Significantly Active |
| KB | Cervical Carcinoma | Not Significantly Active |
| KB-V1 | Multi-drug Resistant Cervical Carcinoma | Not Significantly Active |
| P-388 | Murine Lymphocytic Leukemia | Not Significantly Active |
Data sourced from bioactivity studies of Eurycoma longifolia constituents. chemfaces.com
Despite the limited cytotoxic potential of 7-Methoxy-β-carboline-1-propionic acid itself, its core chemical structure, the β-carboline scaffold, is considered a "privileged scaffold" in the field of oncology drug development. scielo.br This is due to the ability of medicinal chemists to synthesize a wide array of derivatives that exhibit potent and multimodal antitumor mechanisms. scielo.brmdpi.com
The versatility of the β-carboline nucleus allows for structural modifications that can lead to compounds with significant anticancer activity. researchgate.net By creating hybrids that link the β-carboline structure with other pharmacologically active moieties, researchers have developed derivatives with high potency against various human cancer cell lines. researchgate.netanalis.com.my These compounds often work through mechanisms such as inducing apoptosis (programmed cell death), promoting autophagy (a cellular degradation process), and arresting the cell cycle, thereby inhibiting the proliferation of cancer cells. analis.com.my
Table 2: Examples of Anticancer Activity in Beta-Carboline Derivatives
| Derivative Class | Example Compound | Target Cell Lines | Noted Activity (IC₅₀) |
|---|---|---|---|
| β-Carboline-hydantoin hybrid | Compound 18a | A549, HeLa, PC3 | 16.0 µM, 6.5 µM, 6.08 µM |
| β-Carboline-cinnamide hybrid | C3-trans-cinnamides | Various human cancer lines | Potent, in the nanomolar range |
| β-Carboline-α-aminophosphonate | BCP-1 | MCF-7, MDA-MB-231 | Inhibited proliferation, induced apoptosis/autophagy |
| 1-Aryl-β-carbolines | 1-(4-hydroxyphenyl)-3-carboxamide(ethylamine) β-carboline | Various human tumor lines | GI₅₀ values from 1.37 to 9.20 mmol L⁻¹ |
IC₅₀: Half maximal inhibitory concentration. GI₅₀: 50% growth inhibition. Data compiled from multiple studies on β-carboline derivatives. researchgate.netanalis.com.mymedchemexpress.comscielo.br
Beta-Secretase 1 (BACE1) Inhibition Research (In Silico Investigations)
Beta-secretase 1 (BACE1) is a key enzyme in the pathogenesis of Alzheimer's disease, making it a significant target for drug discovery. nih.govnih.gov In silico (computational) methods, such as molecular docking and molecular dynamics simulations, are frequently used to screen large databases of natural and synthetic compounds to predict their binding affinity to BACE1 and identify potential inhibitors. nih.govspringernature.com These computational approaches help to prioritize compounds for further laboratory testing. sciforum.net
A review of the scientific literature did not yield specific in silico studies investigating the inhibitory potential of 7-Methoxy-β-carboline-1-propionic acid against BACE1. While many natural compounds have been screened computationally, specific data for this particular β-carboline derivative is not available.
Antituberculosis Research (in the Context of Beta-Carboline Derivatives)
The β-carboline scaffold is also a subject of interest in the search for new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (MTB). medchemexpress.comscielo.br Research has focused on synthesizing and evaluating various β-carboline derivatives for their antimycobacterial activity. nih.govmedchemexpress.com
Studies have shown that certain derivatives possess significant activity against the H37Rv reference strain of MTB and, importantly, against drug-resistant clinical isolates. nih.govmedchemexpress.com For instance, a series of methyl β-carboline carboxylates and imide-β-carboline derivatives were synthesized and tested, with some compounds showing minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against resistant MTB strains. nih.govmedchemexpress.com A key finding from this research is that many of these active derivatives were found to be non-cytotoxic to mammalian VERO cells, suggesting a favorable selectivity index. nih.govmedchemexpress.com This indicates that the β-carboline structure is a promising starting point for the development of new anti-TB drugs. scielo.br
Other Investigated Biological Activities
Beyond cancer and infectious diseases, the biological activities of 7-Methoxy-β-carboline-1-propionic acid and its close structural analogs have been explored in other contexts.
Antimalarial Activity : 7-Methoxy-β-carboline-1-propionic acid, isolated from Eurycoma longifolia, has been shown to possess significant antimalarial activity against cultured strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. chemfaces.commedchemexpress.com Notably, the parent compound, β-carboline-1-propionic acid, did not exhibit antimalarial effects, indicating that the methoxy group at the 7-position is crucial for this specific activity. scielo.brscielo.br
Antileishmanial Activity : While the methoxylated form has not been reported in this context, the parent compound, β-carboline-1-propionic acid, has demonstrated potent antileishmanial activity. scielo.brmedchemexpress.com It was shown to be effective against both the promastigote and intracellular amastigote forms of Leishmania amazonensis and Leishmania infantum, with IC₅₀ values ranging from 2.7 to 9.4 µg/ml. scielo.br
Effects on Gastrointestinal Blood Flow : Early research on the non-methoxylated analog, β-carboline-1-propionic acid, reported effects on the circulatory system within the gastrointestinal tract. A study in rabbits found that this compound was able to increase stomachic and intestinal blood flow rates by 10% and 35%, respectively. scielo.brresearchgate.net
Anti-inflammatory Effects : A related derivative, 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid, has been found to exert anti-inflammatory effects by activating the Nrf2/heme oxygenase-1 (HO-1) pathway. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid |
| 9-hydroxycanthin-6-one |
| 9-hydroxycanthin-6-one-N-oxide |
| 9-methoxycanthin-6-one |
| 9-methoxycanthin-6-one-N-oxide |
| Amphotericin B |
| Artemisinin |
| Beta-carboline-1-propionic acid |
| Chloroquine |
| Eurycomanone |
| Harmine |
Mechanistic Elucidation Studies of 7 Methoxy Beta Carboline 1 Propionic Acid
Molecular Targets in Antimalarial Efficacy
7-Methoxy-beta-carboline-1-propionic acid has been identified as a compound with notable antimalarial and cytotoxic properties. medchemexpress.com Research has shown that the methoxylated form of β-carboline-1-propionic acid displays significant antimalarial activity. scielo.br While the precise molecular targets for this specific compound are still under detailed investigation, studies on the broader class of β-carboline alkaloids offer insights into their potential mechanisms against Plasmodium falciparum, the deadliest malaria parasite.
The antimalarial action of β-carbolines is believed to be multi-targeted. nih.gov These compounds target crucial biological pathways essential for the parasite's survival, including heme detoxification, mitochondrial electron transport chain, and various redox reactions. nih.gov Specific enzymatic targets within the parasite that are known to be inhibited by different β-carboline derivatives include:
Heat Shock Protein 90 (Hsp90): Certain β-carbolines, such as the natural product harmine (B1663883), are known to target the Hsp90 protein of P. falciparum. nih.gov
Dihydrofolate reductase (DHFR): This enzyme is a critical target in folate metabolism for many antiprotozoal drugs. nih.gov
Falcipain-2 and Falcipain-3: These are cysteine proteases involved in hemoglobin degradation by the parasite. nih.gov
Lactate dehydrogenase (LDH): This enzyme plays a key role in the parasite's anaerobic glycolysis. nih.gov
Dihydroorotate dehydrogenase (DHODH): β-carbolines may also interfere with the de novo synthesis of pyrimidines by targeting this enzyme. nih.gov
| Target | Function in Parasite |
|---|---|
| Heat Shock Protein 90 (Hsp90) | Protein folding and stress response |
| Dihydrofolate reductase (DHFR) | Folate synthesis pathway |
| Falcipain-2 & Falcipain-3 | Hemoglobin degradation |
| Lactate dehydrogenase (LDH) | Glycolysis |
| Dihydroorotate dehydrogenase (DHODH) | Pyrimidine synthesis |
Cellular Pathways in Antileishmanial Effects
The antileishmanial properties of β-carboline alkaloids have been a subject of significant research. Studies on β-carboline-1-propionic acid, the parent compound of the 7-methoxy derivative, have demonstrated its ability to induce apoptosis in Leishmania amazonensis and Leishmania infantum promastigotes. scielo.brscienceopen.com The antileishmanial mechanism of β-carboline derivatives can involve the inhibition of essential parasite enzymes like trypanothione reductase, which protects the parasite from oxidative stress. nih.gov Furthermore, some β-carboline-triazine hybrids have been shown to disrupt the cell division cycle and cause an accumulation of lipid-storage bodies, ultimately leading to apoptotic cell death in Leishmania. nih.gov
A key aspect of the antileishmanial action of this class of compounds is its independence from nitric oxide (NO) production. Research on β-carboline-1-propionic acid showed that it inhibited the production of NO in infected macrophages, indicating that the elimination of intracellular amastigotes occurs through a mechanism that does not rely on nitrosative stress. scielo.brscienceopen.com
This finding is further supported by studies on a closely related compound, 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid, which was found to strongly inhibit the production of NO in lipopolysaccharide (LPS)-induced macrophage cell lines. scielo.br This inhibition was achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS). scielo.brnih.gov This suggests that the therapeutic effect is a direct action on the parasite or involves other macrophage activation pathways, rather than the common NO-mediated killing mechanism.
Neurotransmitter System Interaction Pathways
Beta-carboline alkaloids are well-known for their interactions with the central nervous system, largely due to their structural similarity to tryptophan derivatives like the neurotransmitter serotonin (B10506). cornell.edu Ingestion of β-carbolines can lead to an increase in serotonin levels, primarily by inhibiting monoamine oxidase (MAO), the enzyme responsible for its degradation. cornell.edu
Direct receptor binding studies have been conducted on a wide range of β-carboline derivatives. These studies show that β-carbolines generally bind with modest affinity to serotonin 5-HT(2A) receptors. nih.govsemanticscholar.org However, they exhibit little to no affinity for serotonin 5-HT(1A) receptors or dopamine D(2) receptors. nih.govresearchgate.net The specific binding profile of this compound to these receptors has not been fully detailed, but the general activity of the β-carboline class suggests a more significant role in modulating neurotransmitter levels via enzyme inhibition rather than direct, high-affinity receptor agonism or antagonism.
Enzyme Modulation Mechanisms (e.g., Monoamine Oxidase)
One of the most well-documented mechanisms of β-carbolines is the inhibition of monoamine oxidase (MAO). cornell.edu These compounds are effective, reversible, and competitive inhibitors of MAO-A, the isozyme that preferentially metabolizes serotonin and norepinephrine. nih.govmdpi.com
Research into the structure-activity relationship of β-carboline derivatives has shown that substitutions on the carboline ring significantly influence inhibitory potency. Specifically, the presence of a 7-methoxy substituent, as in this compound, has been shown to increase the potency of MAO-A inhibition. nih.gov By inhibiting MAO-A, these compounds prevent the breakdown of monoamine neurotransmitters, leading to their increased availability in the synaptic cleft, which forms the basis of their neuropharmacological effects. cornell.edu
Proposed Mechanisms in Anticancer Modalities (General Beta-Carbolines)
The dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, including colorectal and pancreatic cancer. nih.govnih.gov This pathway plays a critical role in cell proliferation, and its aberrant activation is a key target for anticancer drug development. nih.govmdpi.com Several β-carboline alkaloids have been identified as novel inhibitors of this signaling cascade. nih.govnih.gov
The anticancer mechanism of certain β-carbolines involves the targeted inhibition of the Wnt/β-catenin pathway. nih.gov In a healthy cell, a "destruction complex" phosphorylates the protein β-catenin, targeting it for degradation and keeping its levels low. youtube.com In many cancers, this process is disrupted, leading to β-catenin accumulation, translocation to the nucleus, and activation of pro-proliferative genes. youtube.com
Studies on β-carboline inhibitors, such as the compound Z86, have shown that they can effectively suppress this pathway. The mechanism involves the inhibition of GSK3β (Glycogen Synthase Kinase 3 beta) phosphorylation at the Ser9 position. nih.gov This prevents the inactivation of GSK3β, leading to its over-activation. The activated GSK3β then promotes the phosphorylation and subsequent proteasomal degradation of β-catenin. nih.gov By reducing the levels of β-catenin, these β-carboline compounds can inhibit the expression of Wnt target genes, leading to a halt in cancer cell proliferation, often through G1 phase cell cycle arrest. nih.gov
Matrix Metalloproteinase (MMP2, MMP9) Interactions
While direct studies on this compound's interaction with Matrix Metalloproteinases MMP2 and MMP9 are not extensively detailed in current literature, research into related β-carboline derivatives provides insight into potential inhibitory activities. Matrix metalloproteinases, particularly gelatinases MMP-2 and MMP-9, are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. nih.govmdpi.com Their overactivity is implicated in various pathological conditions, making them a key therapeutic target. mdpi.com
Studies have been conducted on novel tetrahydro-β-carboline derivatives, which have demonstrated significant inhibitory activity against both MMP-2 and MMP-9. researchgate.net Certain derivatives within this class have exhibited sub-nanomolar IC50 values, indicating potent inhibition. researchgate.net The mechanism of inhibition for many MMP inhibitors involves binding to the zinc ion located at the catalytic site of the enzyme, which is essential for its proteolytic activity. mdpi.com This interaction prevents the binding of water molecules and subsequent degradation of substrate proteins like gelatin and collagen. mdpi.commdpi.com Given the structural similarities, it is plausible that this compound could exhibit similar interactions, though specific experimental validation is required.
Table 1: Inhibitory Activity of Related Tetrahydro-β-carboline Derivatives on MMPs
| Compound Class | Target Enzymes | Observed Activity | Significance |
|---|---|---|---|
| Tetrahydro-β-carboline Derivatives | MMP-2, MMP-9 | Potent inhibition, with some derivatives showing sub-nanomolar IC50 values. researchgate.net | Highlights the potential of the β-carboline scaffold for developing selective gelatinase inhibitors. researchgate.net |
Anti-inflammatory Mechanistic Pathways (for Related Beta-Carboline Derivatives)
The anti-inflammatory properties of β-carboline alkaloids have been attributed to several mechanistic pathways. A related compound, 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA), has been shown to exert its anti-inflammatory effects by activating the Nuclear factor-E2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. nih.gov
Key anti-inflammatory actions observed in studies of β-carboline derivatives include:
Inhibition of Pro-inflammatory Mediators: 7-MCPA was found to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6) in RAW264.7 macrophage cells. nih.gov
Activation of the Nrf2/HO-1 Pathway: The compound induced the expression of HO-1 protein and mRNA. The activation of Nrf2, a key regulator of antioxidant response, was shown to be mediated via a ROS-dependent p38 MAPK pathway. nih.gov
Suppression of NF-κB Activation: It was also demonstrated that 7-MCPA suppressed the activation of nuclear factor κB (NF-κB), a critical transcription factor in the inflammatory response. nih.gov
Abrogation of the anti-inflammatory effects occurred when Nrf2 or HO-1 were inhibited, confirming their central role in the mechanistic pathway of this β-carboline alkaloid. nih.gov These findings suggest that related compounds, such as this compound, may share similar mechanisms for mitigating inflammation.
Table 2: Anti-inflammatory Mechanisms of a Related β-Carboline Alkaloid (7-MCPA)
| Mechanism | Effect | Mediators/Pathways Involved |
|---|---|---|
| Inhibition of Pro-inflammatory Molecules | Reduced production of key inflammatory mediators. nih.gov | Nitric Oxide (NO), Prostaglandin E2 (PGE2), Interleukin-6 (IL-6). nih.gov |
| Nrf2/HO-1 Pathway Activation | Upregulation of the protective enzyme Heme Oxygenase-1 (HO-1). nih.gov | Nuclear factor-E2-related factor 2 (Nrf2), p38 MAPK. nih.gov |
| NF-κB Suppression | Inhibited activation of a primary inflammatory transcription factor. nih.gov | Nuclear Factor κB (NF-κB). nih.gov |
BACE1 Binding Mechanisms (In Silico)
In silico studies have been employed to investigate the interaction of this compound with Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a critical enzyme in the amyloidogenic pathway, responsible for the production of amyloid-beta (Aβ) peptides, which are a pathological hallmark of Alzheimer's disease. mdpi.comresearchgate.net Therefore, inhibiting BACE1 is a significant therapeutic strategy. mdpi.comresearchgate.net
Molecular docking simulations are used to predict the binding affinity and interaction patterns of a ligand with its protein target. In one such computational study, this compound was docked with BACE1. The study reported a binding affinity of -7.7 kcal/mol for this interaction.
The binding of inhibitors to BACE1 typically occurs within its active site. Key features of this site include:
The Catalytic Dyad: Comprising two aspartic acid residues (Asp32 and Asp228), which are essential for the enzyme's proteolytic activity. medchemexpress.comnih.gov
The Flap: A flexible β-hairpin loop structure that covers the active site and regulates substrate access. nih.gov
Effective BACE1 inhibitors often form strong interactions, such as hydrogen bonds, with the catalytic dyad and other residues within the binding pocket. The negative binding affinity score for this compound suggests a favorable interaction with the BACE1 enzyme, indicating its potential as an inhibitor.
Table 3: In Silico BACE1 Docking Results
| Compound | Target Protein | Binding Affinity (kcal/mol) | Significance of Target |
|---|---|---|---|
| This compound | BACE1 (PDB ID: 6EJ2) | -7.7 | Key enzyme in the formation of amyloid-beta plaques in Alzheimer's disease. mdpi.comresearchgate.net |
Structure Activity Relationship Sar Studies for 7 Methoxy Beta Carboline 1 Propionic Acid and Its Analogs
Impact of the Methoxy (B1213986) Group Substitution on Biological Activity
The presence and position of a methoxy group on the β-carboline scaffold are pivotal in determining the biological activity of these compounds. The substitution at the 7-position, in particular, has been shown to be a critical determinant for specific pharmacological effects.
Research demonstrates a stark contrast in the biological activity between the methoxylated and non-methoxylated forms of β-carboline-1-propionic acid. Notably, 7-Methoxy-beta-carboline-1-propionic acid displays significant antimalarial activity, whereas its parent compound, β-carboline-1-propionic acid, was found to be inactive in the same assays. researchgate.netjscimedcentral.com This highlights the essential role of the 7-methoxy group in conferring antiplasmodial properties. While this compound was found to have significant antimalarial activity, it was not considerably active against several cultured human cancer cell lines. researchgate.netresearchgate.net
The position of the methoxy group is also crucial. Studies on synthetic β-carboline analogs targeting serotonin (B10506) receptors have shown that a 6-methoxy substituent can have complex and sometimes restorative effects on binding affinity. nih.gov For instance, while methylation of the indole (B1671886) nitrogen in one analog led to a tenfold decrease in binding, the addition of a 6-methoxy group fully recovered this activity. nih.gov This suggests that the electronic influence of the methoxy group can compensate for other unfavorable modifications. Furthermore, in the context of harmine (B1663883) analogs designed to promote human β-cell proliferation, modifications at the 7-position, including methoxy substitutions, have been extensively studied. researchgate.net However, these studies concluded that substitutions at the 7-position, such as with carboxylic acid or amino-containing groups, were unlikely to yield potent inhibitors of the DYRK1A enzyme, which is a key target for this therapeutic effect. researchgate.net
The following table summarizes the comparative activity of β-carboline analogs, emphasizing the impact of the methoxy group.
| Compound | Substitution | Observed Biological Activity | Source(s) |
| This compound | 7-Methoxy | Significant antimalarial activity | researchgate.netjscimedcentral.com |
| β-Carboline-1-propionic acid | None (unsubstituted) | No detectable antimalarial activity | researchgate.netjscimedcentral.com |
| 6-Methoxy-β-carboline analog | 6-Methoxy | Potent binding to 5-HT₂B and 5-HT₂C receptors | nih.gov |
| 7-Substituted harmine analogs | Various at C7 | Limited efficacy for DYRK1A inhibition | researchgate.net |
Role of the Propionic Acid Side Chain in Bioactivity
The propionic acid moiety at the C-1 position of the β-carboline ring is a key structural feature, although its specific role in the bioactivity of this compound is less detailed in the literature compared to the core's substitutions. The C-1 position is a frequent point of substitution in SAR studies of β-carbolines, and the nature of this substituent significantly influences potency and mechanism of action. niscpr.res.in
For related β-carboline derivatives, modifications to side chains have been shown to be critical. For example, structure-activity relationship studies on certain antimalarial analogs revealed that the elongation of an alkyl side chain could retain or enhance chemosensitizing activity. researchgate.net The presence of a carboxylic acid function, as in the propionic acid chain, introduces a potential site for ionic interactions and hydrogen bonding within biological targets, which can be crucial for binding affinity and specificity. Studies on other β-carbolines have shown that C-3 ester or alcohol substituents also play an important role in cytotoxic activity. researchgate.net
While direct comparative studies isolating the effect of the propionic acid chain for this specific 7-methoxy compound are not extensively documented, its presence in a naturally occurring and biologically active molecule suggests its importance for the observed antimalarial and cytotoxic properties. psu.edu
Steric and Electronic Effects Governing Biological Interactions
The biological interactions of this compound and its analogs are governed by a delicate interplay of steric and electronic factors. These properties dictate how the molecule fits into a binding site and the nature of the intermolecular forces it can form.
Steric Effects: The size and shape of substituents on the β-carboline ring are critical. Research has shown that sterically bulky or encumbered analogs often exhibit significantly reduced or no binding to their biological targets. nih.gov This indicates that the binding pockets of target proteins, such as serotonin receptors, have specific spatial constraints.
Electronic Effects: The electronic properties of the substituents profoundly influence bioactivity. Comparative molecular field analysis (CoMFA) on a series of cytotoxic β-carboline analogs revealed that electrostatic fields accounted for 56.7% of the model's predictive information, with steric fields contributing the remaining 43.3%. psu.edu This highlights the dominant role of electronic interactions in determining cytotoxicity. The methoxy group at the C-7 position is an electron-donating group, which can influence the electron density of the entire ring system, affecting interactions such as π-π stacking with aromatic residues in a receptor or DNA base pairs. jscimedcentral.com Conversely, the introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃), has been shown to demolish the biological activity in some β-carboline hybrids. niscpr.res.in
The following table outlines key steric and electronic observations from SAR studies of β-carboline analogs.
| Factor | Observation | Implication for Biological Activity | Source(s) |
| Steric Bulk | Sterically encumbered analogs show poor binding. | The target's binding site has limited space. | nih.gov |
| Electrostatic Fields | Account for a majority (56.7%) of the variance in cytotoxicity in CoMFA models. | Electronic interactions (e.g., hydrogen bonds, dipole interactions) are primary drivers of activity. | psu.edu |
| Electron-Donating Groups (e.g., -OCH₃) | The 7-methoxy group is essential for the antimalarial activity. | Increases electron density, potentially enhancing π-stacking or other electronic interactions. | researchgate.netjscimedcentral.com |
| Electron-Withdrawing Groups (e.g., -CF₃) | Can abolish cytotoxic activity in certain analogs. | Reduces electron density, unfavorably altering interactions with the target. | niscpr.res.in |
Ligand-Target Interaction Analysis in Derivative Efficacy
Molecular modeling and biophysical studies have provided valuable insights into how β-carboline derivatives, including this compound, interact with their biological targets at the molecular level. These interactions are fundamental to their efficacy.
In silico molecular docking studies have been performed to predict the binding affinity and interaction patterns of this compound with various protein targets. These studies suggest that the compound is a potential inhibitor for several enzymes implicated in disease. For instance, docking studies have identified it as a potential inhibitor of BACE1 (β-secretase 1), a target in Alzheimer's disease, and matrix metalloproteinases (MMPs), which are involved in conditions like rheumatoid arthritis. niscpr.res.inpnrjournal.com It has also been evaluated against targets in cancer, such as Survivin, and viral proteins from SARS-CoV-2. imist.maresearchgate.net
The primary mechanism for many β-carboline derivatives involves interaction with nucleic acids. researchgate.net These compounds have been shown to intercalate into DNA, inhibit DNA topoisomerases, and interfere with DNA synthesis. jscimedcentral.comresearchgate.net Biophysical studies on related β-carboline-quinazolinone hybrids have confirmed an intercalative mode of binding to DNA, supported by UV-visible spectroscopy, fluorescence studies, and molecular docking. jscimedcentral.com The interaction diagrams from these docking studies often reveal specific hydrogen bonds and π-π stacking interactions with amino acid residues or DNA bases, which stabilize the ligand-target complex. jscimedcentral.com For example, interactions with key amino acids at the active site of human DNA topoisomerase have been visualized, explaining the inhibitory activity of these compounds. jscimedcentral.com
The binding affinities from various docking studies are presented in the table below.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Application | Source(s) |
| This compound | BACE1 | -7.7 | Alzheimer's Disease | niscpr.res.in |
| This compound | MMP2 | -6.8 | Rheumatoid Arthritis | imist.ma |
| This compound | MMP9 | -6.2 | Rheumatoid Arthritis | imist.ma |
| This compound | Survivin | -89.727 (iGEMDOCK score) | Cancer | researchgate.net |
| This compound | SARS-CoV-2 RdRp | -6.5 | Antiviral | imist.ma |
Analytical Methodologies in the Research of 7 Methoxy Beta Carboline 1 Propionic Acid
Advanced Extraction and Purification Techniques from Natural Sources
7-Methoxy-beta-carboline-1-propionic acid is a naturally occurring compound that has been isolated from the roots of plants such as Eurycoma longifolia. medchemexpress.comchemfaces.com The process of isolating this specific alkaloid from its natural matrix is a multi-step procedure that involves advanced extraction and purification methods. The goal is to separate the target compound from a complex mixture of other phytochemicals.
The general approach begins with the collection and processing of the plant material, followed by extraction with appropriate solvents. Bioactivity-directed fractionation is a common strategy employed, where the crude extract is separated into various fractions, and each fraction is tested for a specific biological activity to guide the isolation of the active compound. chemfaces.com
A typical workflow for extraction and purification includes:
Solvent Extraction: The dried and powdered root material is subjected to extraction, often using methanol, to create a crude extract.
Liquid-Liquid Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and water). This step separates compounds based on their differential solubility, concentrating the β-carboline alkaloids into specific fractions. A similar approach has been used for isolating related compounds from Quassia amara. scienceopen.com
Chromatographic Purification: The enriched fractions are further purified using various chromatographic techniques. Column chromatography, using stationary phases like silica gel or Sephadex, is employed to separate individual compounds based on their affinity for the stationary phase and the mobile phase. High-Performance Liquid Chromatography (HPLC) is often used as a final polishing step to achieve high purity.
| Step | Technique | Purpose |
|---|---|---|
| 1 | Solvent Extraction | To create a crude extract containing a wide range of phytochemicals from the plant material. |
| 2 | Liquid-Liquid Fractionation | To separate compounds into broad groups based on their polarity, thereby enriching the fraction containing the target alkaloid. |
| 3 | Column Chromatography | To perform initial separation of the enriched fraction into simpler mixtures. |
| 4 | High-Performance Liquid Chromatography (HPLC) | To achieve final purification of the target compound to a high degree of purity. |
Spectroscopic and Chromatographic Characterization Methods (e.g., LC-MS)
Once isolated, the precise chemical structure and identity of this compound must be confirmed. This is accomplished using a combination of spectroscopic and chromatographic methods. The structure of the compound was originally established by spectral and chemical methods. chemfaces.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the analysis of β-carboline alkaloids. researchgate.net
Liquid Chromatography (LC): The LC component separates the compound from any remaining impurities. The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate) and helps in its identification.
Mass Spectrometry (MS): Following separation, the compound is ionized (e.g., via electrospray ionization, ESI), and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides the molecular weight of the compound. ukm.my High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental formula. researchgate.net Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions, creating a unique fragmentation pattern that serves as a structural fingerprint for the molecule. ukm.mynih.gov
Other key spectroscopic methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous determination of its complex structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as carboxylic acids (C=O, O-H) and aromatic rings.
| Property | Method of Determination | Information Obtained |
|---|---|---|
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₁₅H₁₄N₂O₃ biosynth.comnih.gov |
| Molecular Weight | Mass Spectrometry (MS) | 270.28 g/mol biosynth.comnih.gov |
| Structural Connectivity | NMR Spectroscopy (¹H, ¹³C) | Detailed arrangement of atoms and their bonding. |
| Functional Groups | Infrared (IR) Spectroscopy | Presence of key chemical groups (e.g., carboxyl, methoxy). |
| Fragmentation Pattern | Tandem Mass Spectrometry (LC-MS/MS) | A unique "fingerprint" used for structural confirmation. ukm.my |
Quantitative Analysis Approaches for Research Samples
Quantitative analysis is essential for determining the concentration of this compound in various research samples, such as purified isolates or complex biological matrices. High-Performance Liquid Chromatography (HPLC) is the cornerstone of quantitative analysis for this and related compounds.
The most common approach involves HPLC coupled with a suitable detector:
HPLC with UV Detection: Many β-carbolines possess a chromophore that absorbs ultraviolet (UV) light. An HPLC system equipped with a UV detector can be used to quantify the compound by measuring its absorbance at a specific wavelength. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from known concentrations of a purified reference standard.
LC-MS/MS: For higher sensitivity and selectivity, especially in complex samples, Liquid Chromatography-Tandem Mass Spectrometry is the method of choice. In a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific precursor ion (the molecular ion of the compound) and one or more of its specific fragment ions. This high specificity allows for accurate quantification even in the presence of interfering substances.
The development of a robust quantitative method requires careful optimization of several parameters to ensure accuracy, precision, and reliability.
| Component | Description | Purpose in Quantitative Analysis |
|---|---|---|
| HPLC System | Separates the target compound from other components in the sample matrix. | Ensures that the measured signal is only from the compound of interest. |
| Detector (UV or MS/MS) | Generates a signal that is proportional to the amount of the compound. | Provides the raw data for quantification. MS/MS offers higher selectivity. |
| Reference Standard | A highly purified and certified sample of this compound. | Used to create a calibration curve to which unknown samples are compared. |
| Calibration Curve | A plot of detector response versus the concentration of the reference standard. | Allows for the determination of the concentration in an unknown sample based on its detector response. |
Computational and in Silico Investigations of 7 Methoxy Beta Carboline 1 Propionic Acid
Molecular Docking Studies with Specific Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and interaction between a small molecule ligand and its protein target.
Beta-Secretase 1 (BACE1) Protein
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the pathogenesis of Alzheimer's disease, as it is involved in the production of amyloid-beta (Aβ) peptides. niscpr.res.in Consequently, BACE1 is a significant therapeutic target for the development of inhibitors. niscpr.res.inplos.org
In a molecular docking study investigating the inhibitory potential of various natural compounds against BACE1, 7-Methoxy-beta-carboline-1-propionic acid was evaluated. The study revealed that this compound exhibited a binding affinity of -7.7 kcal/mol with the BACE1 protein (PDB ID: 6EJ2). niscpr.res.in This finding suggests a potential inhibitory interaction between the compound and the enzyme, warranting further investigation.
Table 1: Molecular Docking Results for this compound with BACE1
| Compound Name | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| This compound | Beta-Secretase 1 (BACE1) | 6EJ2 | -7.7 |
Data sourced from a computational study on natural compound inhibitors of BACE1. niscpr.res.in
Matrix Metalloproteinases (MMP2, MMP9)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. researchgate.netrasayanjournal.co.in MMP-2 and MMP-9, in particular, are implicated in various physiological and pathological processes, including tumor invasion and metastasis, making them important targets in cancer research. researchgate.netrasayanjournal.co.in
A review of the available scientific literature did not yield specific molecular docking studies of this compound with either Matrix Metalloproteinase 2 (MMP2) or Matrix Metalloproteinase 9 (MMP9). While computational docking is a common approach to identify potential MMP inhibitors, no data for this specific compound has been reported in the searched literature. researchgate.netrasayanjournal.co.in
Virtual Screening for Novel Ligand Identification
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.complos.org This method can be used to screen vast numbers of compounds quickly and cost-effectively.
While studies have utilized virtual screening of compound libraries to identify novel β-carboline derivatives as potential therapeutic agents, specific research using this compound as a foundational structure for virtual screening to identify new ligands was not found in the available literature. mdpi.comnih.gov The β-carboline scaffold itself is recognized for its wide range of biological activities, making its derivatives attractive candidates for such computational screening campaigns against various biological targets. mdpi.comnih.gov
Molecular Dynamics Simulations in Ligand-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational method for understanding the physical movements of atoms and molecules over time. mdpi.comescholarship.org In the context of drug discovery, MD simulations provide detailed insight into the dynamic behavior of a ligand-protein complex, complementing the static picture provided by molecular docking. plos.orgmdpi.com These simulations can be used to assess the stability of the predicted binding pose, analyze conformational changes, and calculate binding free energies. plos.orgmdpi.com
Currently, there are no specific molecular dynamics simulation studies in the searched literature that focus on the interaction between this compound and its potential protein targets, such as BACE1. Such a study would be a logical next step following the initial docking results to confirm the stability of the predicted interaction and to understand the dynamic nature of the binding over time.
Computational Analysis of Potential Interactions Related to Immunotoxicity
Computational or in silico toxicology is a field that uses computer-based models to predict the potential toxicity of substances. This can include predicting adverse effects on the immune system (immunotoxicity).
No computational studies analyzing the potential immunotoxicity of this compound were identified in the reviewed literature. While a related compound, 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid, has been studied for its anti-inflammatory effects, this research was based on experimental cellular models rather than computational prediction of immunotoxicity. nih.gov
Future Research Directions and Emerging Paradigms for 7 Methoxy Beta Carboline 1 Propionic Acid
Exploration of Novel Biological Targets and Therapeutic Pathways
The therapeutic potential of 7-Methoxy-beta-carboline-1-propionic acid is suggested by its interaction with multiple biological targets, a hallmark of many natural product scaffolds. nih.gov Future research must systematically explore these interactions to uncover novel therapeutic pathways.
Initial research points to its potential as a neuropharmacological agent, possibly through the modulation of neurotransmitter systems like serotonin (B10506) receptors or the inhibition of monoamine oxidase enzymes. rsc.org These pathways are critical in conditions such as anxiety and depression, marking a primary area for focused investigation. rsc.org Furthermore, in silico studies have opened new avenues by suggesting its potential as an inhibitor of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. nih.gov Another computational study highlighted its potential binding to key enzymes of the SARS-CoV-2 virus, indicating a possible role as an antiviral agent. wikipedia.org
Beyond neurology and virology, the compound has demonstrated antimalarial activity against Plasmodium falciparum strains in laboratory studies. nih.govmedchemexpress.comnih.govyoutube.complantaedb.com The precise mechanism of this action is a crucial area for future exploration. Additionally, growing evidence for the role of beta-carboline derivatives in cancer therapy, potentially through the inhibition of pathways like Wnt signaling, suggests that this compound should be evaluated for its anticancer properties. nih.govnih.gov
A summary of potential biological targets identified through preliminary and in silico research is presented below.
| Target Class | Specific Target/Pathway | Associated Disease/Condition | Research Type |
| Neurotransmitter System | Serotonin Receptors, Monoamine Oxidase | Anxiety, Depression | Mechanistic rsc.org |
| Alzheimer's-Related Enzyme | BACE1 | Alzheimer's Disease | In Silico Docking nih.gov |
| Viral Proteins | SARS-CoV-2 Mpro, PLpro, RdRp | COVID-19 | In Silico Docking wikipedia.org |
| Protozoal Targets | Plasmodium falciparum | Malaria | Bioassay nih.govmedchemexpress.com |
| Cancer-Related Pathway | Wnt Signaling | Cancer | Mechanistic (Beta-carbolines) nih.govnih.gov |
| Inflammatory Mediators | Not specified | Inflammation | Bioassay (Plant Extract) nih.gov |
Development of Advanced Synthetic Strategies for Complex Analogs
While this compound is a naturally occurring molecule, its full therapeutic potential can only be unlocked through medicinal chemistry and the development of advanced synthetic strategies. medchemexpress.com These strategies are essential for producing the compound in larger quantities for research and for creating complex analogs with improved potency, selectivity, and pharmacokinetic properties.
The core of the molecule is the beta-carboline scaffold, for which the Pictet-Spengler reaction is a cornerstone of synthesis. nih.govrsc.orgwikipedia.org This reaction condenses a tryptamine (B22526) derivative with an aldehyde or ketone to form the tricyclic system. wikipedia.org Future research should focus on optimizing this reaction for the specific synthesis of this compound and its precursors, potentially using novel catalysts or reaction conditions to improve yields and stereoselectivity. nih.govrsc.org
The development of complex analogs is a key future direction. By using this compound as a lead compound, chemists can design and synthesize new molecules with targeted modifications. medchemexpress.com This includes creating molecular hybrids, where the beta-carboline scaffold is combined with other pharmacologically active motifs (e.g., podophyllotoxin, salicylic (B10762653) acid) to create multifunctional agents. nih.gov Such combinatorial approaches can lead to the discovery of compounds with novel mechanisms of action or enhanced activity against specific biological targets. nih.gov
Integrated Omics Approaches in Mechanistic Elucidation
To move beyond identifying single targets and understand the system-wide effects of this compound, an integrated omics approach is paramount. This involves the use of genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's mechanism of action. biocat.com
For instance, transcriptomics (analyzing gene expression) and proteomics (analyzing protein levels) can reveal which cellular pathways are significantly altered in cells or tissues upon treatment with the compound. This could confirm expected effects on neuro-inflammatory pathways and potentially uncover entirely new ones. nih.gov Metabolomics, the study of metabolic profiles, can elucidate how the compound is processed by cells and what metabolic by-products are formed, offering insights into both efficacy and biotransformation. biocat.com
Network pharmacology, an approach that integrates computational screening with omics data, has already been applied to the plant extracts from which this compound is derived, successfully identifying potential targets and signaling pathways like JAK/STAT3. nih.gov Applying this approach specifically to this compound will be crucial for predicting its polypharmacological effects and understanding how it interacts with complex disease networks.
Investigation into Specific Cellular and Subcellular Distribution in Research Models
A critical aspect of understanding a compound's activity is knowing where it goes in the body and within the cell. For this compound, particularly concerning its neuropharmacological potential, determining its ability to cross the blood-brain barrier (BBB) is a primary research objective. rsc.org While some beta-carboline alkaloids like harmane are known to accumulate in brain tissue, computational models have suggested that other beta-carbolines may have low BBB permeability. nih.govnih.gov Specific in vitro (e.g., PAMPA-BBB assay) and in vivo studies are needed to quantify the brain penetration of this specific compound. researchgate.net
Once within a target tissue, the subcellular distribution determines which organelles or molecular complexes the compound can interact with. Research should employ techniques such as high-resolution fluorescence microscopy with tagged analogs or subcellular fractionation followed by mass spectrometry to determine the concentration of this compound in the nucleus, mitochondria, endoplasmic reticulum, and cytosol. This information is vital for correlating its localization with its observed biological effects, such as the inhibition of nuclear or mitochondrial targets. nih.gov
Collaborative Research Frameworks for Comprehensive Compound Characterization
The comprehensive characterization of a natural product like this compound is a complex, multidisciplinary endeavor that no single research group can typically accomplish alone. Future progress will depend on the establishment of robust, collaborative research frameworks. nih.gov
These frameworks should unite experts from diverse fields:
Phytochemists to optimize isolation from natural sources. nih.gov
Synthetic Organic Chemists to develop scalable syntheses and create novel analogs. nih.govnih.gov
Pharmacologists and Cell Biologists to perform bioassays and elucidate mechanisms of action. rsc.org
Computational Biologists and Bioinformaticians to conduct in silico screening, analyze omics data, and model interactions. nih.govwikipedia.org
Toxicologists to assess the safety profile of the compound and its derivatives.
The research published to date on the plant sources of this compound often features collaborations between multiple institutions, providing a model for this approach. nih.govnih.gov By fostering open, interdisciplinary consortia, the scientific community can accelerate the journey from initial discovery to a full understanding of the therapeutic potential of this compound.
Q & A
Q. What are the established synthetic pathways for 7-Methoxy-beta-carboline-1-propionic acid, and what are the critical reaction parameters?
The compound is synthesized via modifications of the β-carboline scaffold, often starting with indole derivatives. Key steps include:
- Methoxy group introduction : Methoxylation at the 7-position typically involves nucleophilic substitution or Ullmann-type coupling under basic conditions.
- Propionic acid chain addition : Friedel-Crafts alkylation or palladium-catalyzed cross-coupling can append the propionic acid moiety.
- Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent side reactions during functionalization . Critical parameters include reaction temperature (60–100°C for coupling steps), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions).
Q. Which analytical techniques are most effective for structural characterization of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm methoxy (-OCH₃) and propionic acid (-CH₂CH₂COOH) group positions. Methoxy protons appear as a singlet near δ 3.8–4.0 ppm.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected m/z ~274.1 for C₁₅H₁₄N₂O₃) and fragmentation patterns.
- X-ray crystallography : Resolves spatial conformation, particularly β-carboline ring planarity and substituent orientation .
Q. What preliminary assays are recommended to screen the biological activity of this compound?
- In vitro enzyme inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) at concentrations of 1–100 µM, using Ellman’s reagent for AChE activity quantification .
- Cellular toxicity : MTT assays in neuronal (e.g., SH-SY5Y) or cancer cell lines (e.g., HeLa) to establish IC₅₀ values.
- Fluorescence-based binding studies : Utilize its intrinsic fluorescence (λₑₓ ~340 nm, λₑₘ ~450 nm) to monitor interactions with DNA or proteins .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Modify the propionic acid chain length or introduce ester prodrugs to enhance blood-brain barrier penetration. LogP values should be maintained between 1.5–3.0 for optimal bioavailability .
- Metabolic stability : Conduct microsomal stability assays (e.g., liver microsomes from rats/humans) to identify sites of oxidative degradation.
- Plasma protein binding : Use equilibrium dialysis to quantify albumin binding, which impacts free drug concentration .
Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) of β-carboline derivatives?
- Variable substituent libraries : Synthesize analogs with methoxy groups at positions 6, 8, or 9 to compare AChE inhibition potency.
- Docking simulations : Use AutoDock Vina to predict binding poses in MAO-B active sites, guiding rational modifications.
- Multivariate analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ), steric (molar refractivity), and biological parameters .
Q. How should contradictory data on the compound’s neuroprotective vs. neurotoxic effects be reconciled?
- Dose-response reevaluation : Test lower concentrations (0.1–10 µM) to identify biphasic effects, as β-carbolines may act as antioxidants at low doses but pro-oxidants at higher doses.
- Cell-type specificity : Compare results across primary neurons, astrocytes, and microglia to assess differential susceptibility.
- Redox environment modulation : Co-treat with N-acetylcysteine (NAC) to determine if oxidative stress underlies toxicity .
Q. What strategies mitigate interference from the compound’s autofluorescence in cellular imaging studies?
- Spectral unmixing : Use narrow-band filters or linear unmixing algorithms to separate its emission from fluorescent dyes (e.g., DAPI, FITC).
- Quenching controls : Include borate buffer (pH 9) to suppress background fluorescence.
- Alternative detection methods : Switch to luminescence-based assays (e.g., luciferase reporters) for high-throughput screens .
Data Analysis and Validation
Q. How can researchers validate the compound’s specificity in enzyme inhibition assays?
- Counter-screening : Test against off-target enzymes (e.g., COX-2, kinases) to rule out pan-assay interference.
- Knockout/knockdown models : Use CRISPR-Cas9-edited cell lines lacking the target enzyme to confirm effect dependency.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry to exclude nonspecific interactions .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in heterogeneous cell populations?
- Mixed-effects models : Account for variability between biological replicates using tools like R’s
lme4package. - Bootstrap resampling : Estimate confidence intervals for IC₅₀ values when data are non-normally distributed.
- Hierarchical clustering : Group cell responses based on similarity in viability/apoptosis profiles .
Comparative and Mechanistic Studies
Q. How does this compound compare to other β-carboline derivatives in modulating Wnt/β-catenin signaling?
- TopFlash luciferase assay : Quantify β-catenin transcriptional activity in HEK293T cells transfected with Wnt3a.
- Western blotting : Monitor β-catenin stabilization and downstream targets (e.g., Cyclin D1).
- Competitive inhibition : Compare IC₅₀ values with harmine (a known β-carboline Wnt inhibitor) to assess relative potency .
Q. What mechanistic studies can elucidate the compound’s role in apoptosis regulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
